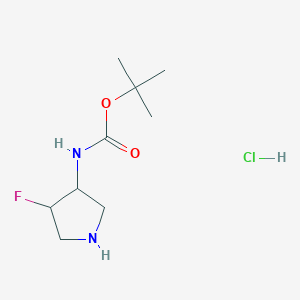

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride

Description

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate group and a fluorine substituent on the pyrrolidine ring. This compound is likely used as a building block in pharmaceutical synthesis, leveraging the pyrrolidine scaffold’s conformational rigidity and fluorine’s electronic effects to modulate bioavailability and metabolic stability.

Properties

IUPAC Name |

tert-butyl N-(4-fluoropyrrolidin-3-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17FN2O2.ClH/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10;/h6-7,11H,4-5H2,1-3H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIHIDFXVOGEND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 4-fluoropyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and efficiency. The compound is purified through techniques such as crystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines.

Scientific Research Applications

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of biological pathways and mechanisms.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Fluorine Substituents

Key Differences :

- Fluorine Position: The target compound’s mono-fluoro substitution on pyrrolidine contrasts with di-fluoro analogues (e.g., trans-3,4-difluoropyrrolidine hydrochloride), which may exhibit enhanced electron-withdrawing effects but increased steric hindrance .

Analogues with Hydroxyl or Other Functional Groups

Key Differences :

- Substituent Effects : Hydroxyl groups (e.g., CAS 1820575-70-9 ) enhance hydrophilicity but may reduce metabolic stability due to susceptibility to oxidation. Methoxy groups (e.g., pyridine derivatives ) increase lipophilicity, influencing membrane permeability.

- Salt Form : Hydrochloride salts (e.g., CAS 1820575-70-9 ) improve crystallinity and solubility in aqueous media compared to free bases.

Analogues with Alternative Ring Systems

Key Differences :

- Halogen Effects : Chlorine substituents (e.g., CAS 1261233-64-0 ) may enhance halogen bonding interactions in target binding compared to fluorine’s inductive effects.

Biological Activity

tert-Butyl (4-fluoropyrrolidin-3-yl)carbamate hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : CHClFNO

- Molecular Weight : 240.70 g/mol

- CAS Number : 2453324-03-1

The presence of a fluorine atom in the pyrrolidine structure enhances the compound's lipophilicity and metabolic stability, which is crucial for its interaction with biological membranes and enzymes .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The fluorine substitution plays a significant role in modulating these interactions, potentially enhancing binding affinity and selectivity towards certain targets .

Biological Activity

Research indicates that this compound may serve as an inhibitor or modulator in several biological processes:

- Anticancer Activity : Preliminary studies suggest that related compounds exhibit cytotoxic effects against various human carcinoma cell lines, indicating potential applications in cancer treatment .

- Neuroactive Properties : The piperidine moiety is often associated with neuroactivity, suggesting possible therapeutic applications in treating neurological disorders .

- Inflammatory Response Modulation : In experimental models, compounds similar to tert-butyl (4-fluoropyrrolidin-3-yl)carbamate have been shown to influence inflammatory cytokine levels, such as IL-6, after stimulation with TLR7 agonists .

Study 1: Anticancer Potential

In a study investigating the anticancer properties of fluorinated piperidine derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxicity at varying concentrations, suggesting its potential as a lead compound for further development in oncology .

Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of similar carbamate derivatives. The findings revealed that these compounds could modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, indicating their potential utility in treating mood disorders .

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and structurally related compounds:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| tert-butyl N-{[(2R,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate | 1818843-18-3 | Different stereochemistry at the 2-position |

| tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate | Not specified | Different stereochemistry at both 2 and 4 positions |

| tert-butyl (cis-4-fluoropyrrolidin-3-yl)carbamate | 169750-42-9 | Different position for fluorination on the pyrrolidine ring |

These variations can significantly affect their biological activities and therapeutic potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.